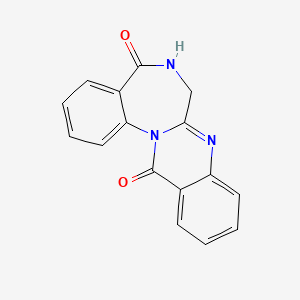

Sclerotigenin

Vue d'ensemble

Description

La sclérotiginine est un composé diazepine naturel initialement isolé des sclérotes du champignon Penicillium sclerotigenum.

Mécanisme D'action

Target of Action

Sclerotigenin is a natural diazepine

Mode of Action

It is known that this compound acts as an insect growth regulator , but the exact interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is synthesized via direct double cyclizations of bis (anthranilate)-containing tripeptide precursors . .

Result of Action

This compound has been found to reduce the growth rate of first instar H. zea larvae by 42% relative to controls when administered in the standard test diet . This suggests that this compound has significant

Analyse Biochimique

Cellular Effects

It is known to have anti-insectan properties, suggesting it may influence cell function in insects

Molecular Mechanism

It is known to form a 7-membered diazepine by coupling two anthranilic acid moieties with glycine , but how this structure exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La sclérotiginine peut être synthétisée par diverses méthodes. Une méthode notable implique l'utilisation du triflate de scandium et des micro-ondes pour réaliser une double déshydrocyclisation directe de tripeptides contenant de l'anthranilate. Cette méthode s'est avérée produire des quinazolino[3,2-a]benzodiazépinediones, y compris la sclérotiginine, avec de bons rendements globaux isolés . Une autre méthode utilise le triflate d'étain comme acide de Lewis efficace, combiné à des micro-ondes, pour faciliter les double cyclisations directes de précurseurs tripeptidiques contenant du bis(anthranilate) .

Méthodes de production industrielle

Les méthodes de production industrielle de la sclérotiginine ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être adaptées à la production à grande échelle en optimisant les conditions réactionnelles et en utilisant des réactifs et des équipements de qualité industrielle.

Analyse Des Réactions Chimiques

Types de réactions

La sclérotiginine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont généralement facilitées par des réactifs et des conditions courants utilisés en synthèse organique.

Réactifs et conditions courants

Oxydation : La sclérotiginine peut être oxydée à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols en milieu basique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la sclérotiginine peut produire des dérivés de quinazolinone, tandis que la réduction peut produire des composés diazepine réduits.

Applications de recherche scientifique

Médecine : La recherche sur ses applications thérapeutiques potentielles est en cours, avec des études explorant ses effets sur diverses voies biologiques.

Mécanisme d'action

Le mécanisme d'action de la sclérotiginine implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que régulateur de croissance des insectes, elle perturbe le développement normal des larves d'insectes, entraînant une réduction des taux de croissance et une augmentation de la mortalité. Les cibles moléculaires et les voies exactes impliquées dans ce processus sont encore à l'étude, mais on pense qu'elle interfère avec la régulation hormonale et les processus métaboliques chez les insectes .

Applications De Recherche Scientifique

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.

Industry: Its insect growth regulatory properties make it a candidate for use in agricultural pest control.

Comparaison Avec Des Composés Similaires

La sclérotiginine fait partie d'une famille de quinazolino[3,2-a]benzodiazépinediones, qui comprend des composés tels que la circumdatine F, la benzomalvine A et l'asperlicine C . Comparée à ces composés similaires, la sclérotiginine est unique en raison de son activité anti-insectes spécifique et de ses caractéristiques structurales, qui contribuent à ses propriétés biologiques distinctes.

Liste de composés similaires

- Circumdatine F

- Benzomalvine A

- Asperlicine C

Propriétés

IUPAC Name |

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKOTTXJAPLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is Sclerotigenin and where is it found?

A1: this compound is a benzodiazepine alkaloid primarily isolated from the sclerotia of the fungus Penicillium sclerotigenum []. It has also been found in other fungal species like Penicillium nordicum [] and Penicillium raistrickii [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H13N3O2, and its molecular weight is 303.31 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined primarily through spectroscopic analyses, including 1H NMR, 13C NMR, HMQC, and HMBC data [].

Q4: Are there any synthetic routes available for this compound?

A4: Yes, several total synthesis methods for this compound have been developed. These include:

- A fluorous linker-assisted synthetic protocol generating a library of this compound-type benzodiazepine-quinazolinone analogues [].

- Direct double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate and microwaves [].

- Tin triflate-mediated double cyclization of bis(anthranilate)-containing tripeptides under microwave irradiation [].

- One-pot total synthesis via microwave-assisted domino reactions from commercially available starting materials [].

- Synthesis using the 2-nitrobenzyl group for the protection of a diketopiperazine amide [].

- Hexamethyldisilazane-iodine induced intramolecular dehydrative cyclization of diamides [].

Q5: What is the biological activity of this compound?

A5: this compound exhibits anti-insectan activity. It was identified as the major component responsible for the anti-insectan activity of P. sclerotigenum sclerotia extracts against the crop pest Helicoverpa zea (corn earworm) [].

Q6: Has this compound shown activity against human diseases?

A6: While this compound itself has not been extensively studied for human therapeutic applications, a related compound, Raistrickindole A, isolated alongside this compound from Penicillium raistrickii IMB17-034, showed inhibitory activities against the hepatitis C virus [].

Q7: Are there any analytical methods available for the detection and quantification of this compound?

A9: While specific analytical methods for this compound are not extensively detailed in the provided literature, common techniques like high-pressure liquid chromatography coupled with diode array detection or mass spectrometry (HPLC-DAD or HPLC-MS) are likely applicable for its detection and quantification [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2827582.png)

![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)

![N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide](/img/structure/B2827588.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2827591.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2827594.png)

![2-Chloro-N-[[(2S,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2827596.png)

![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)